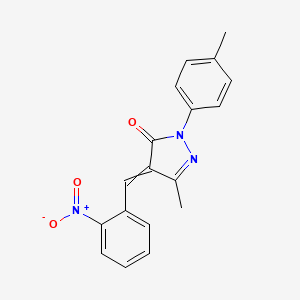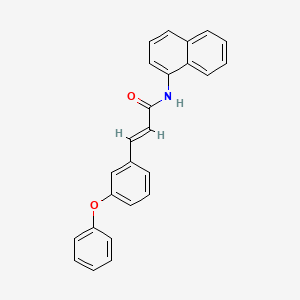![molecular formula C26H16Cl2N2O6 B11551969 1,1'-(2,2-Dichloroethene-1,1-diyl)bis[4-(4-nitrophenoxy)benzene]](/img/structure/B11551969.png)
1,1'-(2,2-Dichloroethene-1,1-diyl)bis[4-(4-nitrophenoxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-{2,2-DICHLORO-1-[4-(4-NITROPHENOXY)PHENYL]ETHENYL}PHENOXY)-4-NITROBENZENE involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,2-dichloro-1-[4-(4-nitrophenoxy)phenyl]ethenyl and 4-nitrophenol.
Reaction Conditions: The reaction typically involves the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production: On an industrial scale, the production process is optimized for higher yields and purity.
Chemical Reactions Analysis
1-(4-{2,2-DICHLORO-1-[4-(4-NITROPHENOXY)PHENYL]ETHENYL}PHENOXY)-4-NITROBENZENE undergoes various chemical reactions:
Scientific Research Applications
1-(4-{2,2-DICHLORO-1-[4-(4-NITROPHENOXY)PHENYL]ETHENYL}PHENOXY)-4-NITROBENZENE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-{2,2-DICHLORO-1-[4-(4-NITROPHENOXY)PHENYL]ETHENYL}PHENOXY)-4-NITROBENZENE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-{2,2-DICHLORO-1-[4-(4-NITROPHENOXY)PHENYL]ETHENYL}PHENOXY)-4-NITROBENZENE can be compared with other similar compounds:
2,4-Dichloro-1-(4-nitrophenoxy)benzene: This compound shares similar structural features but differs in its reactivity and applications.
4-Nitrophenoxybenzene: While it has similar functional groups, its chemical properties and applications are distinct.
Dichlorophenyl Ethenyl Derivatives: These compounds have varying degrees of chlorination and substitution, leading to differences in their chemical behavior and uses.
Properties
Molecular Formula |
C26H16Cl2N2O6 |
|---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-[4-(4-nitrophenoxy)phenyl]ethenyl]-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C26H16Cl2N2O6/c27-26(28)25(17-1-9-21(10-2-17)35-23-13-5-19(6-14-23)29(31)32)18-3-11-22(12-4-18)36-24-15-7-20(8-16-24)30(33)34/h1-16H |
InChI Key |
SWYZWEXYIPVUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11551886.png)
![2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol](/img/structure/B11551890.png)
![4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11551898.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11551900.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551905.png)
![(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11551917.png)
![2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]-](/img/structure/B11551918.png)

![3-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11551939.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11551945.png)

![2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11551956.png)

![2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B11551964.png)
